molecular formula C21H30N6O4 B2616510 8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887199-98-6

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2616510
CAS No.: 887199-98-6
M. Wt: 430.509
InChI Key: FEGCGGIBQUYOHV-UHFFFAOYSA-N
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Description

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethylaminoethyl and ethylphenoxy groups through nucleophilic substitution reactions. The hydroxypropyl group is then added via a hydroxylation reaction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions and catalysts for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with altered electronic properties, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-((2-(dimethylamino)ethyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Unique due to its specific substituents and functional groups.

    Other Purine Derivatives: Compounds with similar purine cores but different substituents, such as caffeine and theobromine, which have distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other purine derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-5-14-7-6-8-16(11-14)31-13-15(28)12-27-17-18(26(4)21(30)24-19(17)29)23-20(27)22-9-10-25(2)3/h6-8,11,15,28H,5,9-10,12-13H2,1-4H3,(H,22,23)(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCGGIBQUYOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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